molecular formula C10H9BrN2 B1273874 3-(4-Bromophenyl)-1-methyl-1H-pyrazole CAS No. 73387-51-6

3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Cat. No.: B1273874
CAS No.: 73387-51-6
M. Wt: 237.1 g/mol
InChI Key: GZQYXOYGTVBFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, this compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as nitric oxide and superoxide, which are involved in oxidative stress responses . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular functions such as proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with acetylcholinesterase results in enzyme inhibition, thereby increasing acetylcholine levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness. Studies have shown that this compound remains stable under certain conditions but may degrade under others, affecting its long-term impact on cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to have beneficial effects, such as reducing oxidative stress and improving cognitive function . Higher doses can lead to toxic effects, including neurotoxicity and behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can influence the overall metabolic state of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in mitochondria, where it can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole typically involves the condensation of 4-bromophenylhydrazine with 1,3-diketones under acidic or basic conditions. One common method includes the reaction of 4-bromophenylhydrazine with acetylacetone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-bromophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQYXOYGTVBFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384824
Record name 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-51-6
Record name 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.